molecular formula C7H6BrN3 B1378061 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1260769-17-2

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No. B1378061
M. Wt: 212.05 g/mol
InChI Key: JLNJWYKFWODIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It has a molecular weight of 212.05 g/mol . The compound is solid at room temperature .


Synthesis Analysis

A synthesis for preparation of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3 . The compound forms a [1,2,4]triazolo[4,3-a]pyridine ring .


Chemical Reactions Analysis

The compound is involved in the nucleophilic displacement of chloromethyl derivative with methyl amine . Further studies are needed to fully understand the range of chemical reactions this compound can participate in.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.05 g/mol . It has a topological polar surface area of 30.2 Ų . The compound is solid at room temperature .

Scientific Research Applications

Efficient Synthesis and Structural Characterization

Triazolopyridines, including compounds similar to 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine, have been synthesized using oxidative cyclization techniques. These compounds have been characterized for their biological activity, demonstrating their potential in pharmaceutical applications. The efficient synthesis and structural elucidation of these compounds highlight their significance in medicinal chemistry and drug development (El-Kurdi et al., 2021).

Application in Plant Ecosystem Health

Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a similar core structure with 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine, has found these compounds to possess excellent herbicidal activity. This indicates their potential application in agricultural sciences for controlling vegetation and ensuring plant ecosystem health (Moran, 2003).

Antimicrobial and Antifungal Applications

Several studies have focused on the synthesis and biological activity of derivatives related to 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine, revealing their antimicrobial and antifungal properties. This suggests their utility in developing new treatments and drugs targeting various microbial and fungal infections (Singh et al., 2010), (Xu et al., 2017).

Potential in Neurological and Psychiatric Disorders

Compounds within the triazolopyridine family have shown effects on glutamate, suggesting their potential application in treating neurological and psychiatric disorders associated with glutamate dysfunction. This area of research opens new avenues for the development of therapeutic agents targeting central nervous system disorders (Gandikota et al., 2017).

Antifungal and Insecticidal Activities

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized and found to display significant antifungal and insecticidal activities. These findings underscore the potential of triazolopyridine derivatives in agricultural applications, offering new solutions for pest and disease management (Xu et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302;H312;H315;H319;H332;H335 . Precautionary statements include P271;P261;P280 . More specific safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) for this compound .

Future Directions

The compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, which is so far underexploited among the heme binding moieties . Future research could focus on exploring the potential of this scaffold in the development of new drugs .

properties

IUPAC Name

8-bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNJWYKFWODIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=NN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 3
Reactant of Route 3
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 4
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 5
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 6
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.